4-tert-butyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline
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Overview
Description
4-tert-butyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline is an organic compound with a complex structure that includes a tert-butyl group, a methylsulfanyl group, and a nitroethenyl group attached to an aniline base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline typically involves multiple steps. One common method starts with 4-tert-butylaniline, which reacts with formic acid in the presence of a solvent like toluene under heating conditions . This intermediate can then undergo further reactions to introduce the methylsulfanyl and nitroethenyl groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve optimizing the laboratory synthesis for larger scales, ensuring the availability of raw materials, and maintaining stringent reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aniline base allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
4-tert-butyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline involves its interaction with molecular targets and pathways within a system. The nitro group can participate in redox reactions, while the aniline base can engage in various binding interactions. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylaniline: A simpler compound with a similar aniline base but lacking the methylsulfanyl and nitroethenyl groups.
N,N-Dimethyl-4-tert-butylbenzeneamine: Another related compound with dimethyl groups instead of the nitroethenyl group.
Uniqueness
4-tert-butyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
4-tert-butyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-13(2,3)10-5-7-11(8-6-10)14-12(18-4)9-15(16)17/h5-9,14H,1-4H3/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQFHKXUKVNXJL-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=C[N+](=O)[O-])SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)N/C(=C/[N+](=O)[O-])/SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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